molecular formula C14H15NO3S B260640 N-(2-phenoxyphenyl)ethanesulfonamide

N-(2-phenoxyphenyl)ethanesulfonamide

Cat. No.: B260640
M. Wt: 277.34 g/mol
InChI Key: ORDQVFJZMQEHCO-UHFFFAOYSA-N
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Description

N-(2-Phenoxyphenyl)ethanesulfonamide is a sulfonamide derivative characterized by an ethanesulfonamide group attached to a 2-phenoxyphenyl moiety. Sulfonamides are renowned for their broad biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties . For instance, N-(2-phenoxyphenyl)methanesulfonamide (a methyl analog) is documented as an intermediate in synthesizing bioactive molecules like nimesulide, an aromatase inhibitor .

Properties

Molecular Formula

C14H15NO3S

Molecular Weight

277.34 g/mol

IUPAC Name

N-(2-phenoxyphenyl)ethanesulfonamide

InChI

InChI=1S/C14H15NO3S/c1-2-19(16,17)15-13-10-6-7-11-14(13)18-12-8-4-3-5-9-12/h3-11,15H,2H2,1H3

InChI Key

ORDQVFJZMQEHCO-UHFFFAOYSA-N

SMILES

CCS(=O)(=O)NC1=CC=CC=C1OC2=CC=CC=C2

Canonical SMILES

CCS(=O)(=O)NC1=CC=CC=C1OC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations on the Sulfonamide Group

  • N-(2-Phenoxyphenyl)methanesulfonamide: This analog replaces the ethyl group with a methyl group. It serves as a precursor to nimesulide, highlighting its role in anti-inflammatory applications .
  • N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide: Substitution of the phenoxy group with methoxy and the sulfonamide nitrogen with ethyl alters electronic properties. The methoxy group (electron-donating) may enhance resonance stabilization, while the ethyl group increases steric bulk, possibly affecting receptor binding .
  • 2,2,2-Trifluoro-N-(2-phenoxyphenyl)ethanesulfonamide: Fluorination of the ethyl group (CAS 55688-31-8) introduces strong electron-withdrawing effects, which could improve metabolic stability and binding affinity to hydrophobic enzyme pockets .

Modifications on the Aromatic Ring

  • Nimesulide (N-(4-Nitro-2-phenoxyphenyl)methanesulfonamide): The addition of a nitro group at the 4-position of the phenyl ring enhances anti-inflammatory activity by modulating electronic effects and hydrogen-bonding interactions with target enzymes like cyclooxygenase-2 (COX-2) .
  • (E)-N-Aryl-2-arylethenesulfonamide Analogs :
    Compounds such as (E)-N-(4-methoxy-3-nitrophenyl)-2-(2,4,6-trimethoxyphenyl)ethenesulfonamide (6s) feature conjugated double bonds and multiple methoxy/nitro groups. These structural elements may enhance rigidity and π-π stacking interactions, improving anticancer activity .

Heterocyclic and Complex Derivatives

  • PCW-1001 (Pyrazole Derivative) :
    This compound incorporates a chlorobenzyl and trifluoromethylphenyl-pyrazole moiety into the ethanesulfonamide scaffold. Such modifications confer antitumor and radio-sensitizing properties, likely through kinase inhibition or DNA interaction .

  • Piperidine/Triazolo-Pyrazine Derivatives :
    Ethanesulfonamide derivatives with piperidine and triazolo-pyrazine groups (e.g., from European Patent EP 2022/06) demonstrate tailored selectivity for enzymes like carbonic anhydrase or dipeptidyl peptidase IV, emphasizing the role of heterocycles in enhancing target specificity .

Physicochemical Properties

Compound Substituents Molecular Weight Key Features
N-(2-Phenoxyphenyl)ethanesulfonamide Ethyl, phenoxy ~275 g/mol Moderate lipophilicity, balanced solubility
Nimesulide Methyl, 4-nitro, phenoxy ~308 g/mol High polarity (nitro group), COX-2 inhibition
PCW-1001 Chlorobenzyl, pyrazole ~500 g/mol High lipophilicity, antitumor activity
2,2,2-Trifluoro derivative (CAS 55688-31-8) Trifluoroethyl, phenoxy ~333 g/mol Enhanced metabolic stability

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